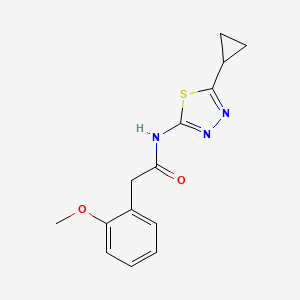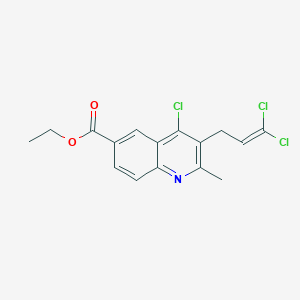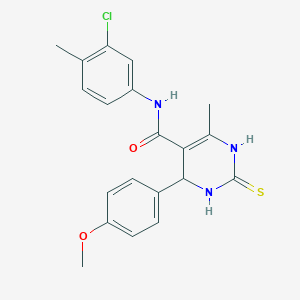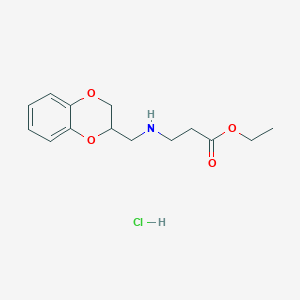
N-(2-chlorobenzyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-thienyl)acetamide, commonly known as CTK7A, is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential application in the treatment of various diseases and disorders.
Wirkmechanismus
The mechanism of action of CTK7A is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and cognitive function. CTK7A has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines and to activate signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
CTK7A has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in the production of inflammatory cytokines, such as COX-2 and iNOS. Additionally, CTK7A has been found to activate signaling pathways involved in apoptosis, such as the p53 pathway. The compound has also been shown to improve cognitive function by increasing the expression of various neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTK7A in lab experiments is its potential therapeutic effects in various diseases and disorders. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, CTK7A is relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one of the limitations of CTK7A is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions related to CTK7A. One potential direction is to further investigate the therapeutic effects of the compound in various diseases and disorders. Additionally, future research could focus on the development of more effective synthesis methods for CTK7A and the optimization of its pharmacokinetic properties. Furthermore, the mechanism of action of CTK7A could be further elucidated to better understand its therapeutic effects. Finally, future research could investigate the potential of CTK7A as a lead compound for the development of new drugs.
Synthesemethoden
CTK7A can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2-thiophenecarboxylic acid, followed by the addition of sodium hydroxide and acetic anhydride. The final step involves the purification of the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
CTK7A has been found to exhibit potential therapeutic effects in various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, CTK7A has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-12-6-2-1-4-10(12)9-15-13(16)8-11-5-3-7-17-11/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRIPXWRPMSPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7005706 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)


![5,6-dichloro-2-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5143046.png)
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)





![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-phenylbutanamide](/img/structure/B5143146.png)